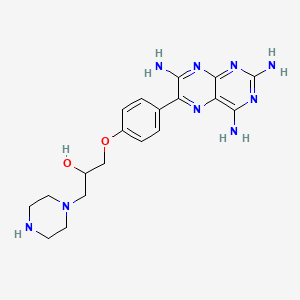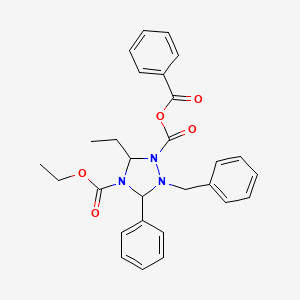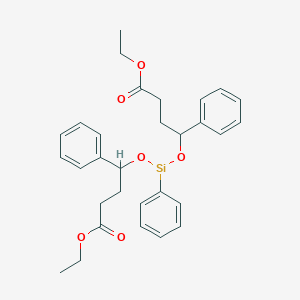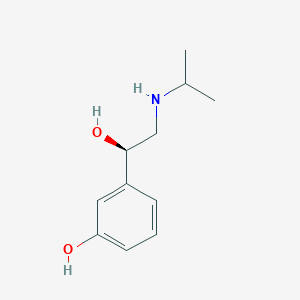
Metaterol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaterol, ®- is a compound with the molecular formula C11H17NO2. It is a beta-adrenergic receptor agonist, which means it stimulates beta-adrenergic receptors in the body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metaterol, ®- typically involves the reaction of m-hydroxybenzyl alcohol with isopropylamine under specific conditions to yield the desired product. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the ®-enantiomer .
Industrial Production Methods
Industrial production of Metaterol, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Metaterol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metaterol, ®- can yield ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Metaterol, ®- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: It is used to study the effects of beta-adrenergic receptor agonists on biological systems.
Medicine: It is used in the development of drugs for treating conditions such as asthma and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Metaterol, ®- exerts its effects by binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels results in various physiological effects, such as relaxation of smooth muscles, increased heart rate, and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: Another beta-adrenergic receptor agonist with similar effects but different chemical structure.
Epinephrine: A naturally occurring hormone and neurotransmitter with broader effects on both alpha and beta-adrenergic receptors.
Metoprolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions
Uniqueness
Metaterol, ®- is unique in its specific action on beta-adrenergic receptors and its ability to mimic the effects of the sympathetic nervous system. Its specific enantiomeric form, ®-, also contributes to its unique pharmacological properties .
Properties
CAS No. |
99342-72-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
LVISWIXSNZQRHA-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


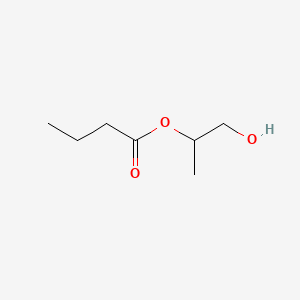
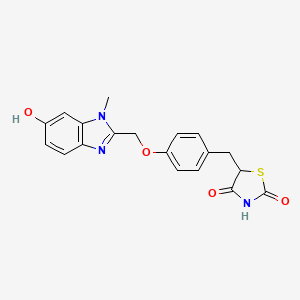
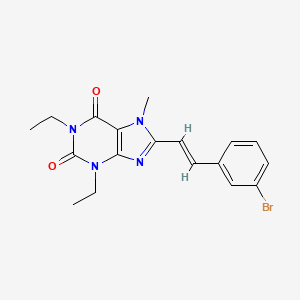
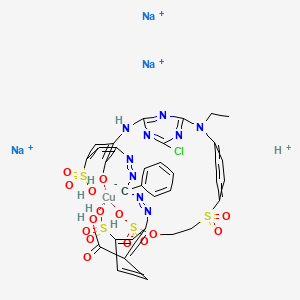

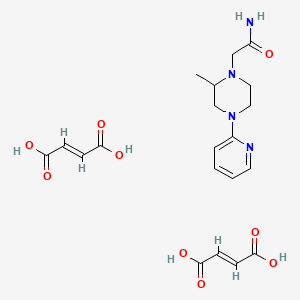
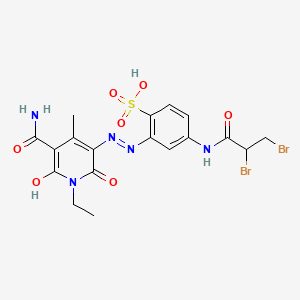
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
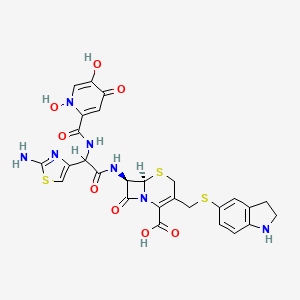
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

